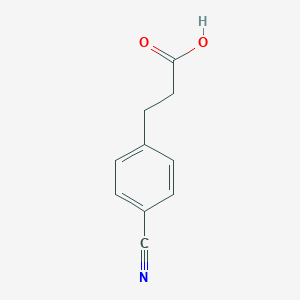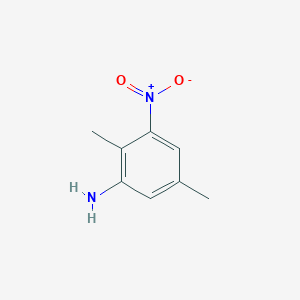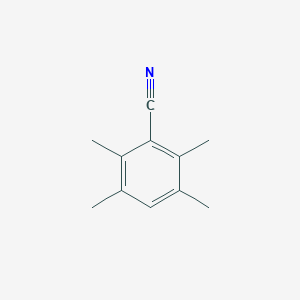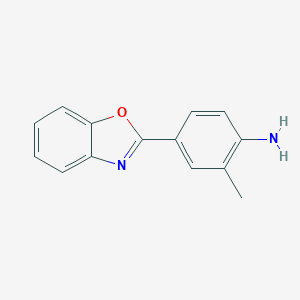
4-(1,3-Benzoxazol-2-yl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,3-Benzoxazol-2-yl)-2-methylaniline” is a compound that belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are bicyclic planar molecules that have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the reaction of 2-aminophenols with various compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the title compounds 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl) quinolines were synthesized by reacting 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids with o-aminophenol using polyphosphoric acid as a cyclizing agent .Molecular Structure Analysis
The molecular structure of “4-(1,3-Benzoxazol-2-yl)-2-methylaniline” is C19H14N2O with an average mass of 286.327 Da and a monoisotopic mass of 286.110626 Da .Chemical Reactions Analysis
Benzoxazoles can undergo a variety of chemical reactions. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes . Also, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles .Applications De Recherche Scientifique
Fluorescent Probes and Antimicrobial Activity
Specific Scientific Field
Chemical Sciences, specifically Organic Chemistry and Microbiology.
Summary of the Application
A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol . These compounds are fluorescent and have been evaluated for in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains and in vitro antifungal activity against Candida albicans and Aspergillus niger strains .
Methods of Application or Experimental Procedures
The intermediate was obtained by coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .
Results or Outcomes
The synthesized compounds absorb in the range of 296 to 332 nm while emitting in the ranges of 368 to 404 nm with excellent quantum yield . All compounds showed antimicrobial activity against the tested strains .
Synthesis of Azo Dyes
Specific Scientific Field
Chemical and Pharmaceutical Research, specifically Organic Chemistry and Microbiology.
Summary of the Application
Azo dyes of 4-(1,3-benzoxazol-2-yl) aniline (2a-j) have been synthesized in the presence of green and cost-effective catalyst K10-Montmorillonite clay, using substituted phenols as coupling agents . The synthesized azo dyes have been evaluated in vitro for their antimicrobial activity against S. aureus and E. coli as bacterial strain and A. niger fungal strain .
Methods of Application or Experimental Procedures
The azo dyes were synthesized from 4-(1,3-benzoxazol-2-yl) aniline prepared from 2-amino phenol and 4-amino benzoic acid . The synthesis was carried out in the presence of K10-Montmorillonite clay .
Results or Outcomes
The azo dyes were obtained in good isolated yield . Some of the compounds displayed pronounced biological activity .
Fluorescent Probes
Specific Scientific Field
Chemical Sciences, specifically Organic Chemistry and Photophysics.
Summary of the Application
A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized . These compounds are fluorescent and find extensive use as fluorescent probes .
Results or Outcomes
The synthesized compounds absorb in the range of 296 to 332 nm while emitting in the ranges of 368 to 404 nm with excellent quantum yield .
Anticancer Activity
Specific Scientific Field
Pharmaceutical Research, specifically Oncology.
Summary of the Application
A new series of benzoxazole analogues was synthesized and checked for their in vitro anticancer activities . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
Methods of Application or Experimental Procedures
The benzoxazole compounds were synthesized from 4-(1,3-benzoxazol-2-yl) aniline prepared from 2-amino phenol and 4-amino benzoic acid .
Results or Outcomes
Some of the compounds displayed pronounced biological activity . Compounds 4, 6, 25 and 26 had the best anticancer activity in comparison to 5-fluorouracil .
Antimicrobial Activity
Specific Scientific Field
Pharmaceutical Research, specifically Microbiology.
Summary of the Application
A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal activities . The synthesized benzoxazole compounds were screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Results or Outcomes
The compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
Orientations Futures
Benzoxazole derivatives have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities and their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways, indicating a promising future direction for this class of compounds .
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVMKKSXLVXFQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388181 |
Source


|
| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-yl)-2-methylaniline | |
CAS RN |
792946-65-7 |
Source


|
| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

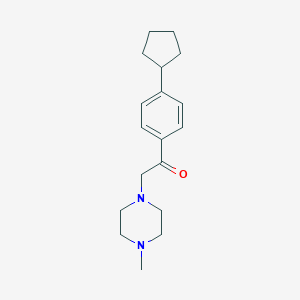
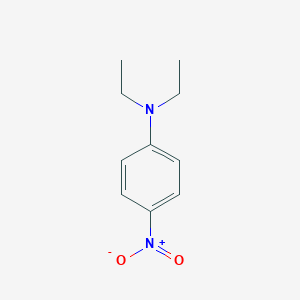
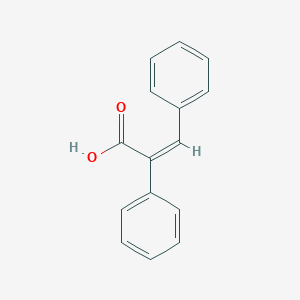
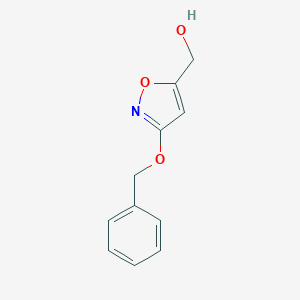
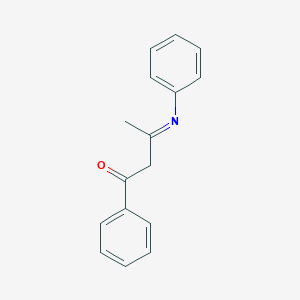
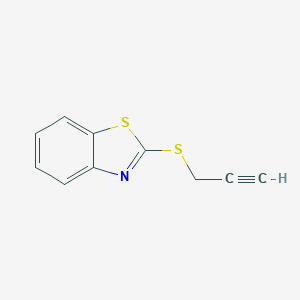
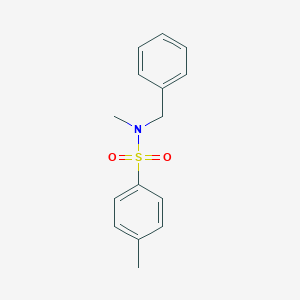
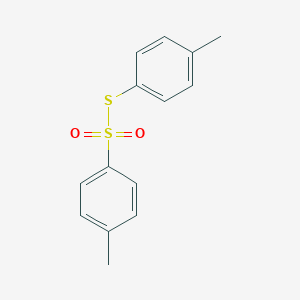
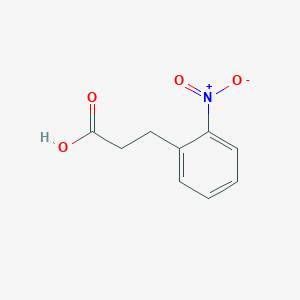
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)
